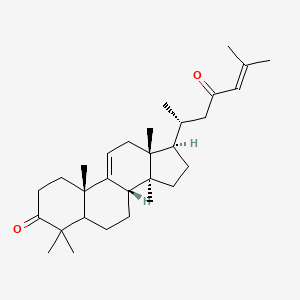

Lanosta-9(11),24-diene-3,23-dione

Descripción

Lanosta-9(11),24-diene-3,23-dione (Coccinone D, compound 16), first isolated from the roots of Kadsura coccinea (黑老虎), is a lanostane-type triterpenoid characterized by two ketone groups at positions C-3 and C-23 and conjugated double bonds at Δ⁹(¹¹) and Δ²⁴ . This compound belongs to a broader class of lanostane derivatives, which are notable for their tetracyclic 30-carbon skeleton and diverse bioactivities, including anti-inflammatory, antitumor, and antiplatelet effects .

Propiedades

Fórmula molecular |

C30H46O2 |

|---|---|

Peso molecular |

438.7 g/mol |

Nombre IUPAC |

(8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H46O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,17,20,22,24-25H,9-11,13-16,18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1 |

Clave InChI |

BNDKTJICWITGHR-CERNSUIKSA-N |

SMILES isomérico |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |

SMILES canónico |

CC(CC(=O)C=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Source Materials

Lanostane triterpenoids, including Lanosta-9(11),24-diene-3,23-dione, are predominantly isolated from fungi (especially Ganoderma species), marine organisms, and some higher plants. The fungi genus Ganoderma is a rich source of lanostane derivatives with diverse biological activities.

Extraction Process

- Drying and Powdering : The fungal fruiting bodies or plant materials are dried at room temperature and powdered to increase surface area for extraction.

- Solvent Extraction : Methanol is commonly used as the solvent for maceration or Soxhlet extraction due to its polarity and ability to dissolve triterpenoids.

- Partitioning : The crude methanol extract is partitioned sequentially with solvents of increasing polarity such as petroleum ether, ethyl acetate, and n-butanol to fractionate compounds based on solubility.

Chromatographic Separation

- Column Chromatography : Silica gel columns with gradient elution using dichloromethane/methanol or petroleum ether/ethyl acetate mixtures are employed to separate fractions containing lanostane derivatives.

- Preparative High-Performance Liquid Chromatography (HPLC) : Further purification of fractions is conducted using preparative HPLC with methanol/water gradients to isolate pure compounds, including Lanosta-9(11),24-diene-3,23-dione.

Identification and Structural Confirmation

- Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure, double bond positions, and ketone functionalities.

| Step | Description | Typical Conditions/Notes |

|---|---|---|

| Drying | Room temperature drying of fungal/plant material | To preserve bioactive compounds |

| Powdering | Grinding to fine powder | Enhances extraction efficiency |

| Solvent Extraction | Methanol maceration or Soxhlet extraction | 3 × 20 L methanol for 2 kg material typical |

| Partitioning | Sequential solvent partitioning | Petroleum ether, ethyl acetate, n-butanol used |

| Column Chromatography | Silica gel with gradient elution | Dichloromethane/methanol or petroleum ether/ethyl acetate |

| Preparative HPLC | Methanol/water gradient | Flow rate ~3 mL/min; retention time varies |

| Structural Analysis | NMR, MS, IR spectroscopy | Confirms lanostane skeleton and functional groups |

Semi-Synthesis and Chemical Modification

Starting Materials

Lanosterol or related lanostane triterpenoids isolated from natural sources serve as substrates for chemical modifications to obtain derivatives like Lanosta-9(11),24-diene-3,23-dione.

Functional Group Transformations

- Oxidation : Introduction of ketone groups at C-3 and C-23 positions is typically achieved via selective oxidation reactions using reagents such as chromium-based oxidants or PCC (Pyridinium chlorochromate).

- Double Bond Formation : The double bonds at 9(11) and 24 positions can be introduced or isomerized by controlled dehydrogenation or elimination reactions.

Synthetic Routes

- Some studies report the synthesis of lanostane derivatives by modifying the lanosterol skeleton through multi-step reactions including oxidation, acetylation, and lactone formation to mimic natural lanostane triterpenoids.

- Regiochemical control is crucial to ensure the correct placement of double bonds and ketone groups, often confirmed by NMR correlation experiments.

| Reaction Type | Purpose | Typical Reagents/Conditions |

|---|---|---|

| Oxidation | Convert hydroxyl to ketone | PCC, chromium trioxide, or Dess–Martin periodinane |

| Dehydrogenation | Introduce double bonds | Catalytic dehydrogenation or elimination |

| Acetylation | Protect or modify hydroxyl groups | Acetic anhydride, pyridine |

| Lactone Formation | Side chain modification | Acid catalysis or intramolecular esterification |

Analytical Data Supporting Preparation

Lanosta-9(11),24-diene-3,23-dione exhibits characteristic spectral features:

- Molecular Formula : C30H44O2 (approximate, depending on exact derivative)

- Molecular Weight : Around 440-460 g/mol depending on substituents

- NMR : Signals corresponding to ketone carbonyl carbons at ~200 ppm in ^13C NMR; olefinic protons near 5–6 ppm in ^1H NMR.

- Mass Spectrometry : Molecular ion peak consistent with lanostane skeleton plus two ketone oxygens.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Natural Extraction | Solvent extraction from fungi/plants | High yield of natural product | Requires extensive purification |

| Chromatographic Isolation | Silica gel and preparative HPLC | High purity isolation | Time-consuming and resource-intensive |

| Semi-synthesis | Chemical modification of lanosterol | Enables structural modifications | Multi-step, requires reagents and control |

| Total Synthesis | Not commonly reported due to complexity | Allows full control over structure | Complex, low yield, expensive |

Análisis De Reacciones Químicas

Types of Reactions

Lanosta-9(11),24-diene-3,23-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, such as aldehydes and ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of Lanosta-9(11),24-diene-3,23-dione include pyridinium chlorochromate for oxidation and isobutylmagnesium bromide for Grignard reactions .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, such as aldehydes, ketones, and alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Cancer Therapy :

- Lanosta-9(11),24-diene-3,23-dione has been investigated for its potential anti-cancer properties. Research indicates that triterpenoids, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of lanostane triterpenoids can inhibit nitric oxide production, which is often elevated in tumor environments, thereby contributing to tumor progression .

-

Anti-inflammatory Properties :

- The compound has demonstrated significant anti-inflammatory effects. In vitro studies have reported its ability to inhibit nitric oxide production with IC50 values ranging from 5.3 to 14.7 μM, suggesting a potential role in treating inflammatory diseases . This is particularly relevant as chronic inflammation is a known contributor to cancer and other diseases.

-

Neurotrophic Effects :

- Recent research has highlighted the neurotrophic properties of lanosta-9(11),24-diene-3,23-dione. It has been shown to promote neuronal survival and differentiation, indicating its potential applications in neurodegenerative disease therapies . This aligns with the broader interest in lanostane triterpenoids for their neuroprotective effects.

Biochemical Applications

-

Natural Product Synthesis :

- Lanosta-9(11),24-diene-3,23-dione plays a crucial role in the biosynthesis of other bioactive compounds. Its structural characteristics allow it to serve as a precursor in the synthesis of various natural products with pharmacological significance .

- Mechanistic Studies :

-

Inhibition of Nitric Oxide Production :

A study evaluated various lanostane derivatives for their ability to inhibit nitric oxide production in macrophages. Lanosta-9(11),24-diene-3,23-dione exhibited significant inhibition compared to controls, highlighting its potential as an anti-inflammatory agent . -

Neuroprotective Effects :

In a recent investigation into neurotrophic properties, lanosta-9(11),24-diene-3,23-dione was shown to enhance neuronal survival in vitro under stress conditions. This suggests its applicability in developing treatments for neurodegenerative diseases such as Alzheimer's .

Mecanismo De Acción

The mechanism of action of Lanosta-9(11),24-diene-3,23-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by modulating the activity of enzymes involved in steroid biosynthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs within the Coccinone Series

The most direct analogs of Coccinone D are other coccinones isolated from Kadsura coccinea (Table 1):

Table 1: Structural Comparison of Coccinones

Key Observations :

- Coccinone D differs from Coccinone C by the addition of a Δ²⁴ double bond, which may enhance lipophilicity and membrane permeability.

Other Lanostane Derivatives

Hydroxylated and Epoxidized Lanostanes

- (20R,24S)-6a,12a,16b,25-tetrahydroxy-20,24-epoxy-lanost-9(11)-en-3-one (72): This compound, isolated from Panax ginseng, shares the Δ⁹(¹¹) position but features hydroxylation at C-6a, C-12a, C-16b, and C-25, along with an epoxy group at C-20/C-23. These modifications increase polarity, likely reducing bioavailability compared to Coccinone D .

- (24S)-24-methyl-5α-lanosta-9(11),25-dien-3β-ol: Found in Kaempferia angustifolia, this lanostane has a hydroxyl at C-3 (vs. ketone in Coccinone D) and a methyl group at C-24. The lack of a C-23 ketone and presence of a Δ²⁵ bond suggest distinct metabolic pathways .

Norlanostane and Cholesterol Derivatives

- (9β,10α,23E)-2β,16α,20,25-Tetrahydroxy-9-methyl-19-norlanosta-5,23-diene-3,11-dione: A 19-norlanostane with hydroxyls at C-2, C-16, C-20, and C-25, and ketones at C-3 and C-11. The absence of the C-19 methyl group and additional hydroxylation may confer unique solubility and bioactivity profiles .

- Cholester-9(11),20(22)-diene-3,23-dione: A cholestane derivative with a similar 3,23-diketone system but a cholesterol backbone. The Δ²⁰(²²) bond distinguishes it from Coccinone D and may influence steroid receptor interactions .

Functional Group Variations

- 3-Hydroxylanost-9(11)-24-dien-26-oic acid: Features a hydroxyl at C-3 and a carboxylic acid at C-26, contrasting with Coccinone D’s ketones. This enhances water solubility but may reduce cell membrane penetration .

- Murrayenol (Lanosta-1,7-diene-3,21-diol,21,23:24,25-diepoxy-): Contains diol and epoxide groups, making it more reactive in oxidative environments compared to the stable diketone structure of Coccinone D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.